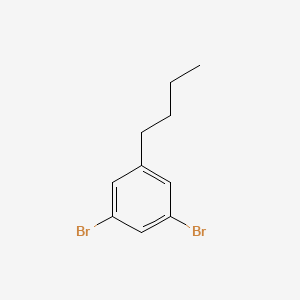
4-Aminooxepan-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminooxepan-3-ol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a hydrochloride salt form of 4-aminooxepan-3-ol, which is an oxepane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminooxepan-3-ol;hydrochloride typically involves the following steps:
Formation of Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of 4-aminooxepan-3-ol to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processing, which allows for efficient and reproducible synthesis on a large scale . This method ensures high purity and yield, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminooxepan-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxepane derivatives, amine derivatives, and functionalized oxepanes.
Wissenschaftliche Forschungsanwendungen
4-Aminooxepan-3-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Aminooxepan-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminooxepane-3-ol: The parent compound without the hydrochloride salt.
Oxepane Derivatives: Other oxepane-based compounds with different functional groups.
Amino Alcohols: Compounds with similar amino and hydroxyl functional groups.
Uniqueness
4-Aminooxepan-3-ol;hydrochloride is unique due to its specific oxepane ring structure combined with an amino group and its hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H14ClNO2 |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
4-aminooxepan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-2-1-3-9-4-6(5)8;/h5-6,8H,1-4,7H2;1H |
InChI-Schlüssel |
DZXBJTPSENPINR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(COC1)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)

![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)






![[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13905594.png)
